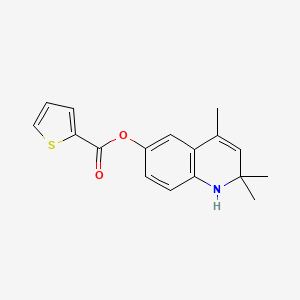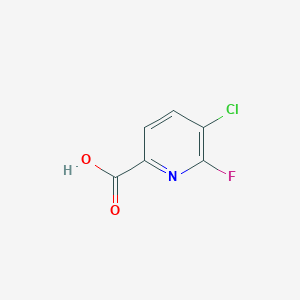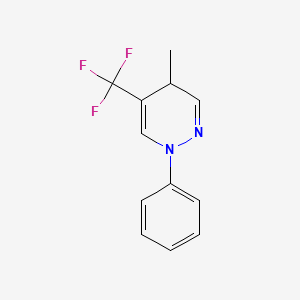![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/no-structure.png)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing a similar structural motif with 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, were synthesized and assessed for their antitumor activities. Notably, certain compounds demonstrated significant broad-spectrum antitumor effects and were found to be more potent compared to the control, 5-fluorouracil. This suggests potential applications of this class of compounds, including the mentioned compound, in cancer treatment strategies (Al-Suwaidan et al., 2016).
Cyclization and Chemical Transformations
The compound falls into a class of quinazolinone derivatives which have been studied for various chemical transformations. For instance, specific benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, a process that could offer insights into the chemical behavior and potential applications of related compounds (Maslivets et al., 2017).
Dye-Sensitized Solar Cells
Quinazolinone derivatives were utilized in the synthesis of carboxylated cyanine dyes for dye-sensitized solar cells, indicating their potential in improving photoelectric conversion efficiency. This suggests that derivatives like this compound might have applications in solar energy technology (Wu et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde followed by acylation with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Starting Materials": [ "2-amino-3,4-dihydroquinazolin-4-one", "benzaldehyde", "N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide", "sodium methoxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde in the presence of sodium methoxide to form 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Acylation of 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide in the presence of acetic anhydride and hydrochloric acid to form 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Step 3: Purification of the product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate." ] } | |
| 899922-48-6 | |
分子式 |
C29H31N3O5 |
分子量 |
501.583 |
IUPAC名 |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
InChIキー |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)
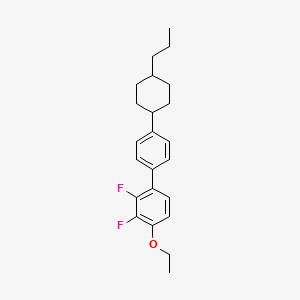

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
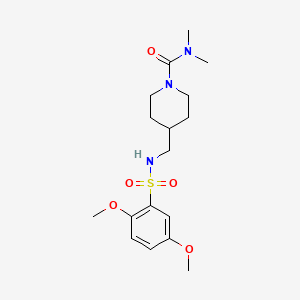
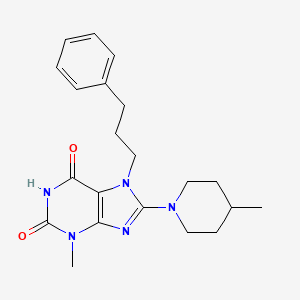
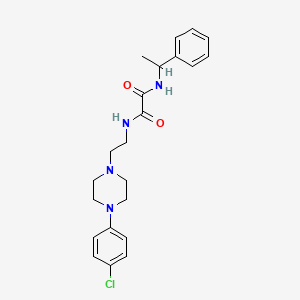
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)


